Cas no 1463501-46-3 (O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate)

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylateは、ピペリジン骨格を有する光学活性な化合物であり、医薬品中間体として重要な役割を果たします。(2S,5R)の立体配置により高い立体選択性を有し、不斉合成において優れた基質特性を示します。tert-butyl基とethyl基の保護基を併用することで、官能基選択的な反応が可能であり、多段階合成プロセスでの利便性が特徴です。benzyloxyamine基はさらなる修飾のための反応点を提供し、多様な誘導体合成への応用が期待されます。この化合物は高い純度と安定性を備えており、創薬研究や有機合成化学における信頼性の高い試薬として利用されます。

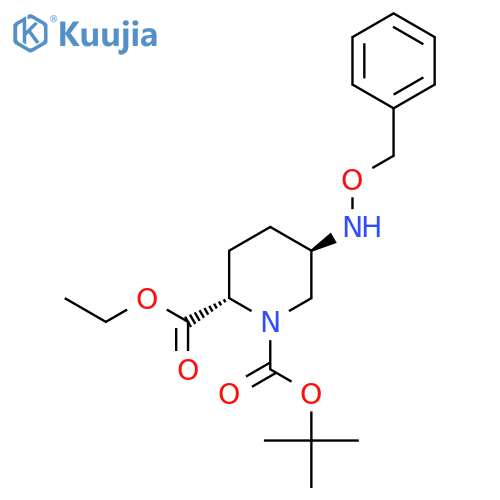

1463501-46-3 structure

商品名:O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate

CAS番号:1463501-46-3

MF:C20H30N2O5

メガワット:378.462605953217

MDL:MFCD31382304

CID:4606252

PubChem ID:86700665

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

- 1-O-tert-butyl 2-O-ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate

- 1-tert-Butyl 2-ethyl(2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

- O1-t-butyl o2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate

- O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate

- (2S,5R)-1-tert-butyl2-ethyl5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

- (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

- AKOS032961402

- MFCD31382304

- 1463501-46-3

- AS-76651

- SCHEMBL15288042

- DB-210750

- 1-tert-butyl 2-ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-1,2-dicarboxylate

- SMKPOQAIVWXDFN-SJORKVTESA-N

-

- MDL: MFCD31382304

- インチ: 1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1

- InChIKey: SMKPOQAIVWXDFN-SJORKVTESA-N

- ほほえんだ: O(C(C)(C)C)C(N1C[C@@H](CC[C@H]1C(=O)OCC)NOCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: g/mol

- どういたいしつりょう: g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 77.1

- ぶんしりょう: g/mol

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-50G |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 50g |

¥ 7,180.00 | 2023-04-04 | |

| eNovation Chemicals LLC | D684420-5G |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 5g |

$250 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577027-25g |

1-(Tert-butyl) 2-ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 98% | 25g |

¥10472 | 2023-04-15 | |

| Alichem | A129009238-1g |

(2S,5r)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 1g |

1,646.30 USD | 2021-06-01 | |

| Aaron | AR01JWOR-1g |

(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester |

1463501-46-3 | 97% | 1g |

$71.00 | 2023-12-16 | |

| abcr | AB566244-5g |

O1-t-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate, 95%; . |

1463501-46-3 | 95% | 5g |

€430.10 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-250mg |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 250mg |

¥136.0 | 2024-04-24 | |

| 1PlusChem | 1P01JWGF-250mg |

(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester |

1463501-46-3 | 95% | 250mg |

$22.00 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-1g |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 1g |

¥441.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-50g |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |

1463501-46-3 | 97% | 50g |

¥7051.0 | 2024-04-24 |

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1463501-46-3 (O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1463501-46-3)O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate

清らかである:99%

はかる:5g

価格 ($):202.0